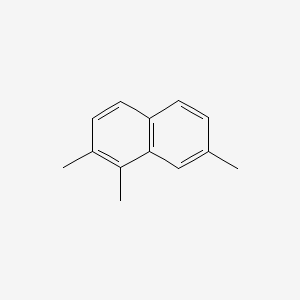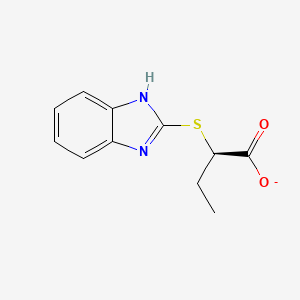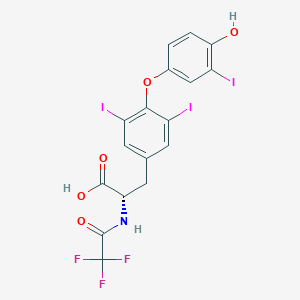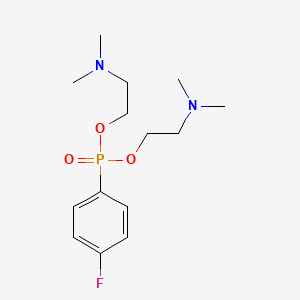
p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester: is a chemical compound with the molecular formula C14H24FN2O3P and a molecular weight of 318.324 g/mol . It is known for its unique structure, which includes a phosphonic acid ester group and a fluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester typically involves the reaction of p-fluorophenylphosphonic dichloride with 2-(dimethylamino)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of phosphonic acid derivatives and as a precursor for other complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, making it valuable in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s phosphonic acid ester group allows it to form strong bonds with these targets, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
- Bis(2-(dimethylamino)ethyl) (4-chlorophenyl)phosphonate
- Bis(2-(dimethylamino)ethyl) (4-bromophenyl)phosphonate
- Bis(2-(dimethylamino)ethyl) (4-methylphenyl)phosphonate
Comparison: Compared to these similar compounds, p-Fluorophenylphosphonic acid bis(2-(dimethylamino)ethyl) ester is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s reactivity and stability, making it more suitable for specific applications in research and industry .
Propiedades
Número CAS |
339-32-2 |
|---|---|
Fórmula molecular |
C14H24FN2O3P |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy-(4-fluorophenyl)phosphoryl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H24FN2O3P/c1-16(2)9-11-19-21(18,20-12-10-17(3)4)14-7-5-13(15)6-8-14/h5-8H,9-12H2,1-4H3 |
Clave InChI |
WZJMQABHPDFVDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOP(=O)(C1=CC=C(C=C1)F)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


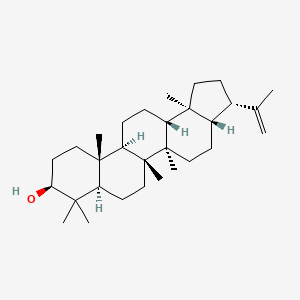

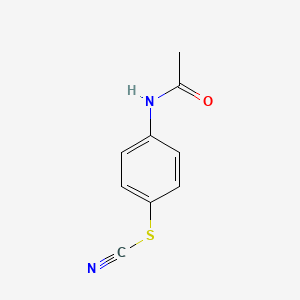
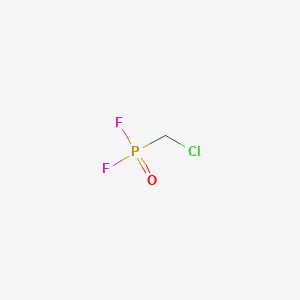
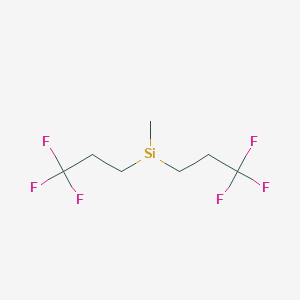
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
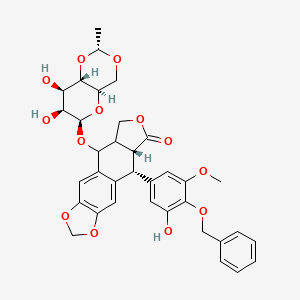

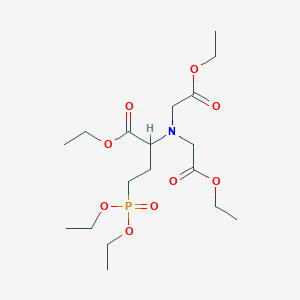
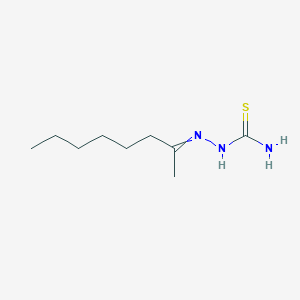
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
